1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone
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Overview
Description
1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-4-methylpyrimidin-5-yl)ethanone: Shares a similar pyrimidine structure but lacks the thiazole and pyrazole rings.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: Contains a pyrimidine ring but with different substituents and functional groups.
Uniqueness
1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone is unique due to its combination of three heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H12N6OS |
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Molecular Weight |
300.34 g/mol |
IUPAC Name |
1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone |
InChI |
InChI=1S/C13H12N6OS/c1-7-3-4-14-12(16-7)18-13-17-10(6-21-13)9-5-15-19-11(9)8(2)20/h3-6H,1-2H3,(H,15,19)(H,14,16,17,18) |
InChI Key |
CLMTWQZSDREXCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NC2=NC(=CS2)C3=C(NN=C3)C(=O)C |
Origin of Product |
United States |
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